6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride
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Overview
Description
6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride typically involves the reaction of 4-methoxypyridine-2-carboxylic acid with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Scientific Research Applications
6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar in structure but with a methyl group instead of a methoxy group.
6-Methoxypyridine-2-carboxylic acid: Lacks the amino group present in 6-Amino-4-methoxypyridine-2-carboxylic acid hydrochloride.
Uniqueness
This compound is unique due to the presence of both amino and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H9ClN2O3 |
---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
6-amino-4-methoxypyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-4-2-5(7(10)11)9-6(8)3-4;/h2-3H,1H3,(H2,8,9)(H,10,11);1H |
InChI Key |
ZIPMCDQNSIPGOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
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